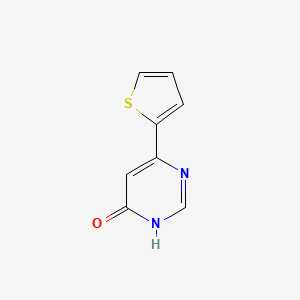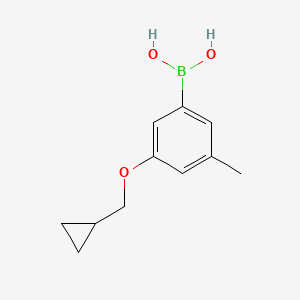
(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” is an organic compound with a boronic acid functional group attached to a benzene ring . The CAS Number is 1256345-78-4 and its molecular weight is 206.05 .
Synthesis Analysis
Arylboronic acids, such as “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid”, are common reagents used in the synthesis of organic compounds . They are often used as intermediates during synthesis and may potentially be present as impurities in the drug substances .Molecular Structure Analysis
The linear formula of “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” is C11H15BO3 .Chemical Reactions Analysis
Boronic acids, including “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid”, have been found to have numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
“(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” is a solid at room temperature .Applications De Recherche Scientifique
Biosensors
Boronic acid-based materials, such as “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid”, have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This unique property has been utilized in the development of biosensors for the detection of biologically related substances, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells .
Bacterial Recognition
Boronic acid-modified dendrimers have been investigated for bacterial recognition . The boronic acid-based nanoprobes can be engineered to exhibit diverse selectivity toward strains, species, or a certain group of bacteria .
Synthesis of Borinic Acid Derivatives
“(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” is a subclass of organoborane compounds used in the synthesis of borinic acid derivatives . These derivatives have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Carbonic Anhydrase Inhibitors
Research suggests that derivatives of “(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid” may possess biological activity. For instance, they have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.
Chemical Biology and Supramolecular Chemistry
Reversible click reactions, such as boronic acid-mediated cis-diol conjugation, have found numerous applications in chemical biology and supramolecular chemistry .
Biomedical Applications
The unique properties of boronic acids have also been leveraged in various biomedical applications . For example, they have been used in the development of materials for drug delivery and tissue engineering .
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used as reagents in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers its organyl group (the group attached to boron) to palladium .
Biochemical Pathways
In the context of sm cross-coupling, the boronic acid contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.
Result of Action
As a boronic acid, it can contribute to the formation of new carbon–carbon bonds via sm cross-coupling , potentially leading to the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
[3-(cyclopropylmethoxy)-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-8-4-10(12(13)14)6-11(5-8)15-7-9-2-3-9/h4-6,9,13-14H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNOKFVUGUTVIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681568 |
Source


|
| Record name | [3-(Cyclopropylmethoxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid | |
CAS RN |
1256345-78-4 |
Source


|
| Record name | [3-(Cyclopropylmethoxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



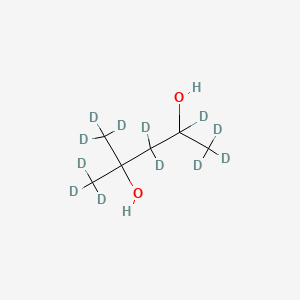
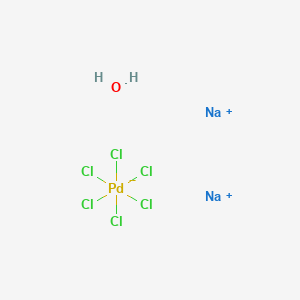


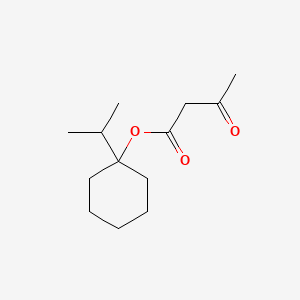
![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)
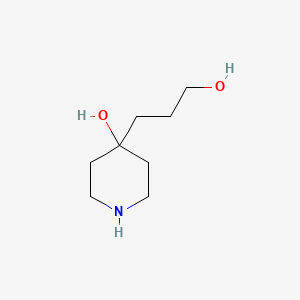

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)
